molecular formula C11H11F4NO B13128830 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13128830
M. Wt: 249.20 g/mol
InChI Key: IVILLNCUTUMHCJ-UHFFFAOYSA-N
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Description

6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethoxy group at the 7th position of the tetrahydronaphthalene ring system. The amine group is located at the 1st position. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

The synthesis of 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor with a fluorinating agent. For instance, starting from a 6-fluoro-7-nitro-1,2,3,4-tetrahydronaphthalene, the nitro group can be reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The trifluoromethoxy group can be introduced using a trifluoromethylating reagent like trifluoromethyl iodide under appropriate conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to its corresponding hydrocarbon derivative by catalytic hydrogenation.

    Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions. For example, the fluorine atom can be replaced by a nucleophile such as an alkoxide or thiolate under basic conditions.

    Coupling Reactions: The amine group can undergo coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong bases like sodium hydride for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its fluorinated nature enhances its metabolic stability and binding affinity to biological targets.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate the role of fluorinated compounds in biological systems.

    Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: It is explored as a potential agrochemical for pest control, leveraging its fluorinated structure to enhance efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom and trifluoromethoxy group enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of biological pathways, such as neurotransmitter signaling or enzyme inhibition, leading to the desired therapeutic effects.

Comparison with Similar Compounds

6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other fluorinated tetrahydronaphthalene derivatives, such as:

    6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.

    6-Fluoro-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The presence of a chloro group instead of a trifluoromethoxy group alters the compound’s reactivity and biological activity.

    6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical stability and interaction with biological targets.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2

InChI Key

IVILLNCUTUMHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N

Origin of Product

United States

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